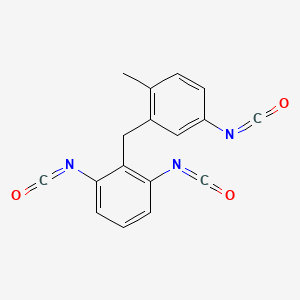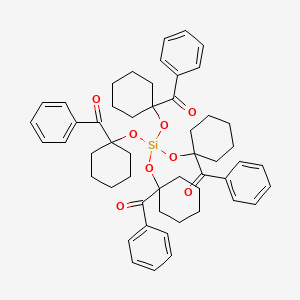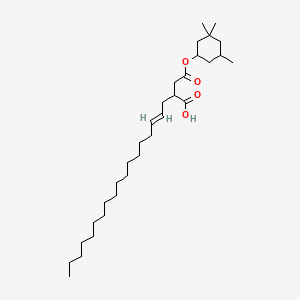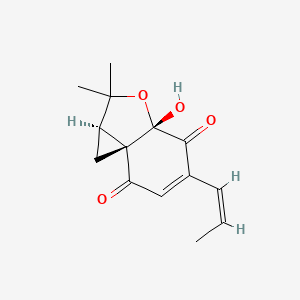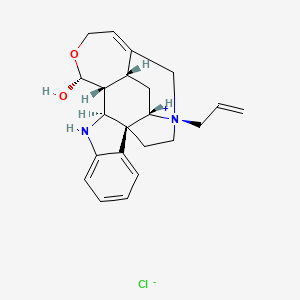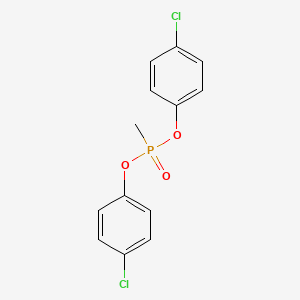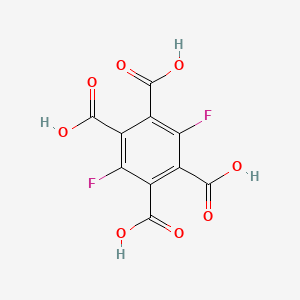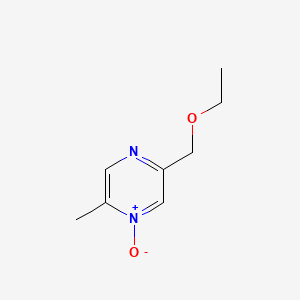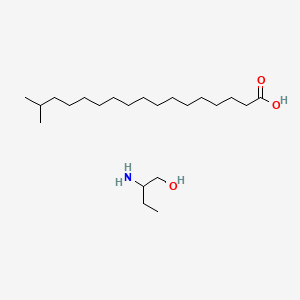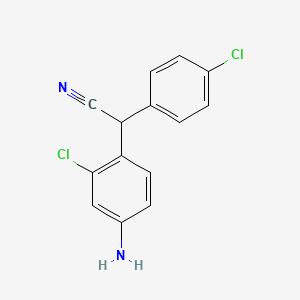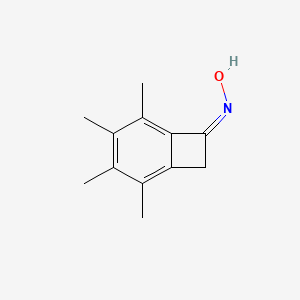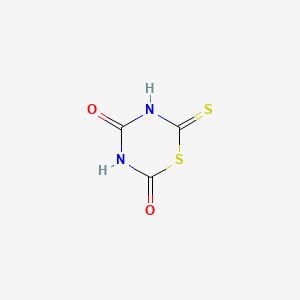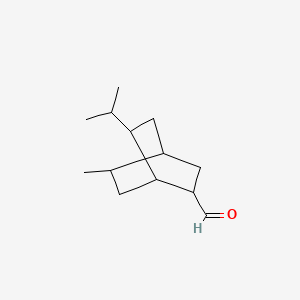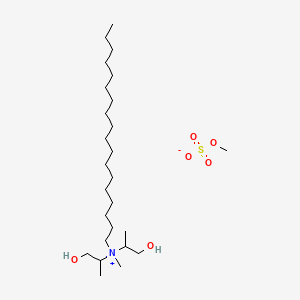
Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C25H54NO2.CH3O4S and a molecular weight of 511.8. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the reaction of octadecylamine with 2-hydroxy-1-methylethyl chloride in the presence of a base, followed by quaternization with methyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Organic solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of reactants
Reaction Control: Temperature and pressure control systems to maintain optimal reaction conditions
Purification: Techniques like distillation and crystallization to purify the final product
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions to form amines
Substitution: Nucleophilic substitution reactions to replace the methyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products:
Oxidation Products: Oxides and hydroxides
Reduction Products: Amines and alcohols
Substitution Products: Quaternary ammonium salts with different alkyl groups
Scientific Research Applications
Chemistry:
Surfactant: Used as a surfactant in emulsion polymerization and detergents
Catalyst: Acts as a phase transfer catalyst in organic synthesis
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics
Medicine:
Drug Delivery: Used in formulations for controlled drug release
Industry:
Textile Industry: Employed in fabric softeners and antistatic agents
Cosmetics: Used in hair conditioners and skin care products
Mechanism of Action
The mechanism of action of Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death in microbial cells. The molecular targets include:
Lipid Bilayers: Disruption of membrane integrity
Proteins: Denaturation of membrane proteins
Comparison with Similar Compounds
- Trimethyl(octadecyl)ammonium methyl sulphate
- Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
Comparison:
- Unique Properties: Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate has unique surfactant properties due to the presence of both hydrophilic and hydrophobic groups, making it more effective in emulsification and antimicrobial applications.
- Versatility: Compared to similar compounds, it offers a broader range of applications in various industries, including textiles, cosmetics, and pharmaceuticals.
Properties
CAS No. |
94276-97-8 |
|---|---|
Molecular Formula |
C26H57NO6S |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
bis(1-hydroxypropan-2-yl)-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,24(2)22-27)25(3)23-28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DJMQPILHXDXSGC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C(C)CO)C(C)CO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


